molecular formula C9H11NO3 B1349126 2,3-Dimethyl-4-nitroanisole CAS No. 81029-03-0

2,3-Dimethyl-4-nitroanisole

Cat. No. B1349126
CAS RN: 81029-03-0
M. Wt: 181.19 g/mol
InChI Key: DUBFMQLUMHKYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07084154B2

Procedure details

A solution of 1-methoxy-2,3-dimethyl-4-nitro-benzene (5.0 g), N,N-dimethylformamide dimethylacetal (7.4 mL) and triethylamine (0.10 mL) in 25 mL of N,N-dimethylformamide was heated to reflux for 3 days under nitrogen. The volatiles were removed in vacuo and the resulting residue was dissolved in 40 mL of a 1:1 mixture of methanol and tetrahydrofuran. Raney nickel (50% slurry in water, 1 mL) was added to the solution, then hydrazine hydrate (2.7 mL) was added dropwise and the mixture was stirred for 40 min under nitrogen. The reaction mixture was filtered through a bed of celite and the filtrate was reduced in vacuo. The product was purified by column chromatography (30% ethyl acetate in hexanes) to yield 1.5 g of pure 5-methoxy-4-methyl-indole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([CH3:12])[C:4]=1[CH3:13].[CH3:14]OC(OC)N(C)C.C(N(CC)CC)C>CN(C)C=O>[CH3:1][O:2][C:3]1[C:4]([CH3:13])=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:9][CH:14]=[CH:12]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
7.4 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 days under nitrogen
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 40 mL of a 1:1 mixture of methanol and tetrahydrofuran
ADDITION
Type
ADDITION
Details
Raney nickel (50% slurry in water, 1 mL) was added to the solution
ADDITION
Type
ADDITION
Details
hydrazine hydrate (2.7 mL) was added dropwise
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC=1C(=C2C=CNC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.